N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[4-(4-methylphenyl)-2-oxo-1H-quinolin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-16-11-13-17(14-12-16)22-19-9-5-6-10-21(19)25-23(26)20(22)15-24-29(27,28)18-7-3-2-4-8-18/h2-14,24H,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFKMBQUZDUJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2-quinolones with various aromatic amines under specific conditions . The reaction conditions often involve the use of solvents like diphenyl ether and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinoline-Sulfonamide Hybrids
Compound 7h : N-(4-(2-((2,7-Dichloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-methylbenzenesulfonamide ()
- Structural Features: 2,7-Dichloroquinoline core with a hydrazinecarbonyl linker to the sulfonamide group.
- Physical Properties : Melting point (Mp) 215°C; FTIR peaks at 3305 cm⁻¹ (NH), 1651 cm⁻¹ (C=O), and 1346 cm⁻¹ (SO₂ antisymmetric stretch) .
Compound 7f : N-(4-(2-((2-Chloro-7-methoxyquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-methylbenzenesulfonamide ()
- Structural Features: 2-Chloro-7-methoxyquinoline core with a similar hydrazine linker.
- Physical Properties : Higher Mp (298°C) due to increased planarity from methoxy substitution; FTIR peaks at 1638 cm⁻¹ (C=O) and 1159 cm⁻¹ (SO₂ symmetric stretch) .
Comparison with Target Compound
- The target compound lacks the hydrazinecarbonyl linker but includes a direct hydroxymethyl bridge, which may reduce steric hindrance and improve binding to biological targets like dihydropteroate synthase (DHPS) .
- The 2-hydroxy group in the target compound facilitates hydrogen bonding, contrasting with chloro/methoxy substituents in 7h/7f, which prioritize halogen bonding or hydrophobic interactions.
Simplified Sulfonamide Derivatives
Compound 1B : N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide ()
- Structural Simplicity: Lacks quinoline; features a phenolic hydroxyl group.
Compound 1C : 4-methyl-N-(2-nitrophenyl)benzenesulfonamide ()
- Structural Features : Nitro group introduces strong electron-withdrawing effects.
- Activity : Higher binding energy (ΔG = -8.1 kcal/mol) than 1B, attributed to nitro group interactions with DHPS active sites .
Comparison with Target Compound
- However, simpler derivatives like 1C may exhibit better solubility due to fewer aromatic rings.
Crystallographic and Computational Insights
4-Methoxy-N-(4-methylphenyl)benzenesulfonamide ()
- Crystal Structure : Forms trans-dimer via C–H⋯O hydrogen bonds (R factor = 0.049) .
- Implications : The target compound’s hydroxyl group may promote similar intermolecular interactions, influencing solid-state stability.
DFT Analysis ()
- Methodology : Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) evaluates electronic properties.
- Relevance: The target compound’s electron-rich quinoline and sulfonamide groups could be analyzed for frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity .
Biological Activity
N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 356.44 g/mol
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7).
Table 1: Anticancer Activity Data
The structure-activity relationship (SAR) studies suggest that the presence of the quinoline moiety significantly enhances the compound's cytotoxic effects by interacting with cellular proteins involved in apoptosis pathways.
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrates notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
3. Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential anticonvulsant activity. In animal models, it effectively reduced seizure frequency and severity.
Case Study: Anticonvulsant Efficacy
A study conducted on mice subjected to pentylenetetrazol-induced seizures revealed that administration of this compound resulted in a significant reduction in seizure duration compared to control groups. The protective effect was attributed to modulation of GABAergic neurotransmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
